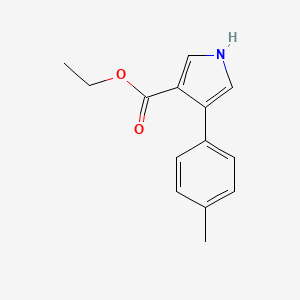
4-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acidethyl ester
Overview
Description
4-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acidethyl ester is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by an ethoxycarbonyl group at the third position and a 4-methylphenyl group at the fourth position of the pyrrole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acidethyl ester typically involves the reaction of ethyl acetoacetate with 4-methylbenzaldehyde in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired pyrrole compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acidethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in chemical synthesis and pharmaceutical applications.
Scientific Research Applications
4-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acidethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acidethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Ethoxycarbonyl)-4-phenylpyrrole: Similar structure but lacks the methyl group on the phenyl ring.
3-(Methoxycarbonyl)-4-(4-methylphenyl)pyrrole: Similar structure but has a methoxycarbonyl group instead of an ethoxycarbonyl group.
4-(4-Methylphenyl)pyrrole: Lacks the ethoxycarbonyl group.
Uniqueness
4-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acidethyl ester is unique due to the presence of both the ethoxycarbonyl and 4-methylphenyl groups, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
ethyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H15NO2/c1-3-17-14(16)13-9-15-8-12(13)11-6-4-10(2)5-7-11/h4-9,15H,3H2,1-2H3 |
InChI Key |
LLYZSPVLUMIWIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC=C1C2=CC=C(C=C2)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(3-Cyanophenyl)-imidazo[2,1-b]thiazole](/img/structure/B8559972.png)
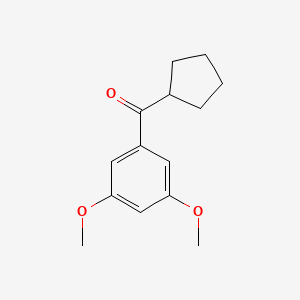
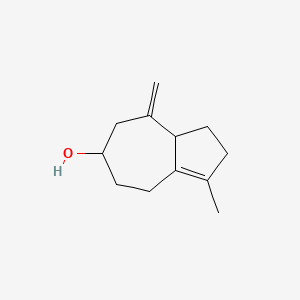
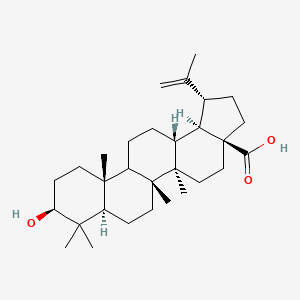
![2-[3,5-Bis(trifluoromethyl)anilino]-2-oxo-acetic acid](/img/structure/B8560014.png)
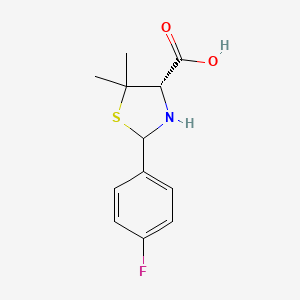

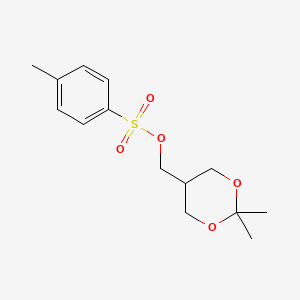
![N-[2-(2-,3-dihydro-6-methoxy-1H-inden-3-yl)ethyl]amine](/img/structure/B8560053.png)
![N-[(2-amino-5-nitrophenyl)methyl]benzamide](/img/structure/B8560055.png)
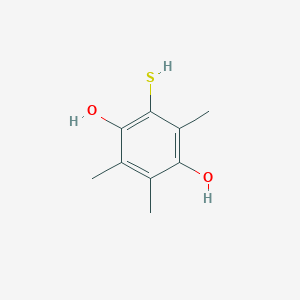
![4-{[(Benzenesulfonyl)imino]methyl}benzoic acid](/img/structure/B8560066.png)


